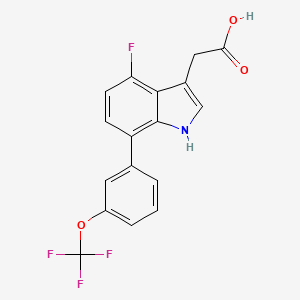
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid is a synthetic organic compound that belongs to the class of fluorinated indoles. Indoles are significant heterocyclic compounds found in many natural products and pharmacologically active molecules. The addition of fluorine atoms and trifluoromethoxy groups to the indole structure can enhance the compound’s biological activity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid typically involves the functionalization of the indole ring. One common method is the electrophilic fluorination of indole derivatives using reagents such as trifluoromethyl hypofluorite (CF₃OF) or Selectfluor. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF₃Cl at low temperatures can yield fluorinated indole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic fluorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, inhibiting their activity and leading to various biological effects. For example, fluorinated indole derivatives have been shown to inhibit HIV-1, CB2 cannabinoid receptors, and factor Xa, which prevents thrombus formation .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoroindole: A fluorinated indole derivative with similar biological activities.
2-Methyl-3-fluoroindole: Another fluorinated indole with potential therapeutic applications.
Fluorinated pyrrolopyrimidines: Inhibitors of hepatitis C virus RNA replication.
Uniqueness
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid is unique due to the presence of both fluorine atoms and a trifluoromethoxy group, which can enhance its biological activity and stability compared to other fluorinated indole derivatives .
Propiedades
Fórmula molecular |
C17H11F4NO3 |
|---|---|
Peso molecular |
353.27 g/mol |
Nombre IUPAC |
2-[4-fluoro-7-[3-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C17H11F4NO3/c18-13-5-4-12(16-15(13)10(8-22-16)7-14(23)24)9-2-1-3-11(6-9)25-17(19,20)21/h1-6,8,22H,7H2,(H,23,24) |
Clave InChI |
NQRXWRZMFQEEIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C3C(=C(C=C2)F)C(=CN3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


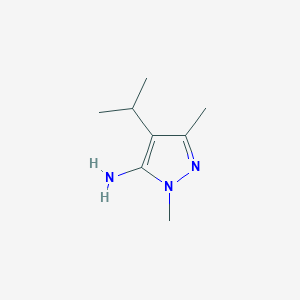
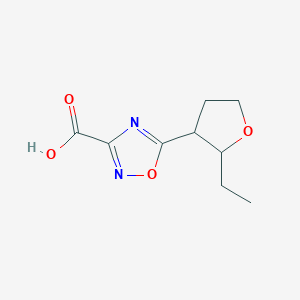
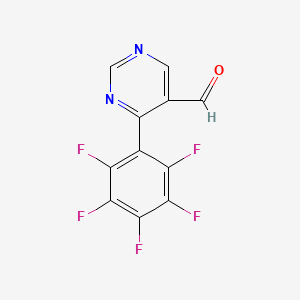
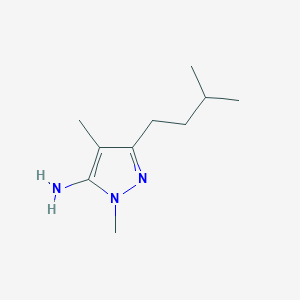
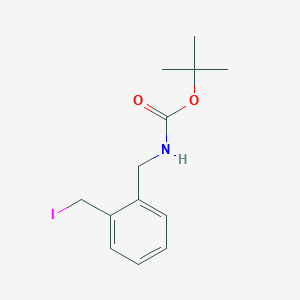
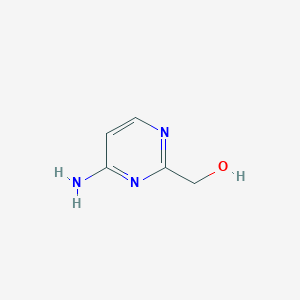
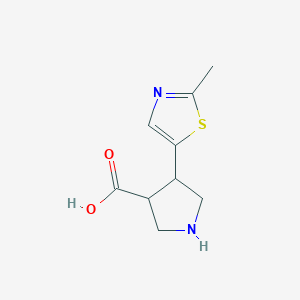
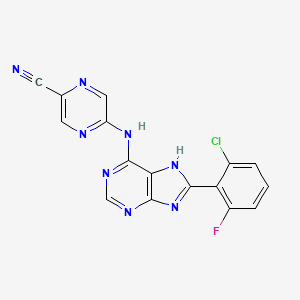
![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13080146.png)
![2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione](/img/structure/B13080150.png)

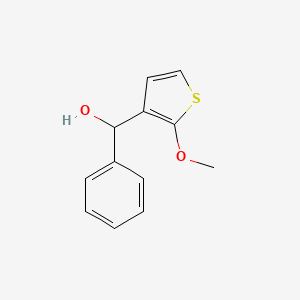
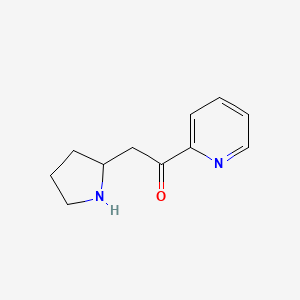
![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)
